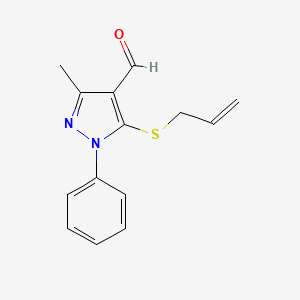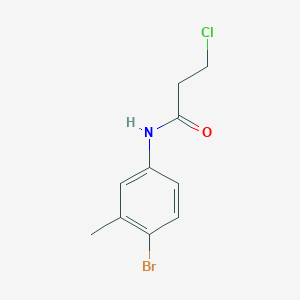![molecular formula C19H19NO2S B12567520 3-(4-Methylbenzene-1-sulfonyl)-6-phenyl-3-azabicyclo[4.1.0]hept-4-ene CAS No. 292607-22-8](/img/structure/B12567520.png)
3-(4-Methylbenzene-1-sulfonyl)-6-phenyl-3-azabicyclo[4.1.0]hept-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Metilbenceno-1-sulfonil)-6-fenil-3-azabiciclo[410]hept-4-eno es un complejo compuesto orgánico que pertenece a la clase de biciclo[410]heptenos. Estos compuestos son conocidos por sus características estructurales únicas, que incluyen un marco bicíclico con un anillo de ciclopropano fusionado a un anillo de ciclohexeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(4-Metilbenceno-1-sulfonil)-6-fenil-3-azabiciclo[4.1.0]hept-4-eno típicamente involucra la cicloisomerización catalizada por metales de transición de 1,6-eninos. Los catalizadores de platino (II) y oro (I) se usan comúnmente para este propósito . Las condiciones de reacción a menudo incluyen el uso de una atmósfera inerte, como nitrógeno o argón, y temperaturas que van desde la temperatura ambiente hasta el calentamiento moderado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas de purificación avanzadas, como la cromatografía, se puede emplear para lograr el producto deseado a mayor escala.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(4-Metilbenceno-1-sulfonil)-6-fenil-3-azabiciclo[4.1.0]hept-4-eno experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando reactivos como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Los grupos sulfonilo y fenilo pueden participar en reacciones de sustitución electrófila y nucleófila.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Agentes halogenantes como el bromo o el cloro en presencia de un catalizador.
Principales productos formados
Oxidación: Formación de ácidos sulfónicos y cetonas.
Reducción: Formación de alcoholes y aminas.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
3-(4-Metilbenceno-1-sulfonil)-6-fenil-3-azabiciclo[4.1.0]hept-4-eno tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de nuevos materiales y catalizadores.
Mecanismo De Acción
El mecanismo de acción de 3-(4-Metilbenceno-1-sulfonil)-6-fenil-3-azabiciclo[4.1.0]hept-4-eno implica su interacción con objetivos moleculares específicos. La estructura bicíclica del compuesto le permite encajar en los sitios activos de las enzimas, potencialmente inhibiendo o modulando su actividad. El grupo sulfonilo puede formar fuertes interacciones con residuos de aminoácidos, mejorando la afinidad de unión del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 3,4-Benzo-2-oxabiciclo[4.1.0]hept-3-en-5-ona
- 6-(4-Metoxifenil)-3-[(4-metilbenceno)sulfonil]-1-fenil-3-azabiciclo[4.1.0]hept-4-eno
Unicidad
3-(4-Metilbenceno-1-sulfonil)-6-fenil-3-azabiciclo[410]hept-4-eno es único debido a su combinación específica de un grupo sulfonilo y un grupo fenilo en el marco bicíclico.
Propiedades
Número CAS |
292607-22-8 |
|---|---|
Fórmula molecular |
C19H19NO2S |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)sulfonyl-6-phenyl-3-azabicyclo[4.1.0]hept-4-ene |
InChI |
InChI=1S/C19H19NO2S/c1-15-7-9-18(10-8-15)23(21,22)20-12-11-19(13-17(19)14-20)16-5-3-2-4-6-16/h2-12,17H,13-14H2,1H3 |
Clave InChI |
CYXDTMITUMDHTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC3(C=C2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


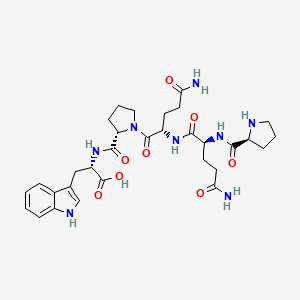
![4-[(E)-(4-bromophenyl)diazenyl]morpholine](/img/structure/B12567447.png)

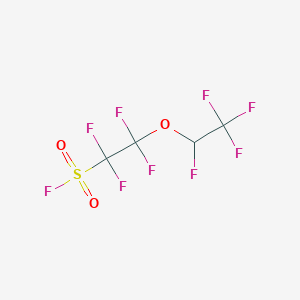
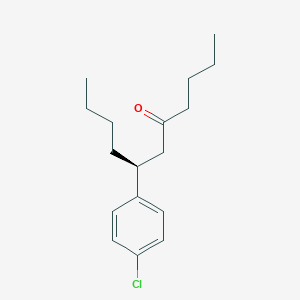
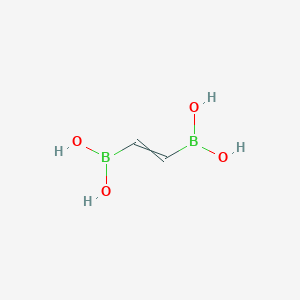
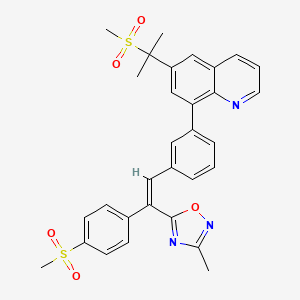
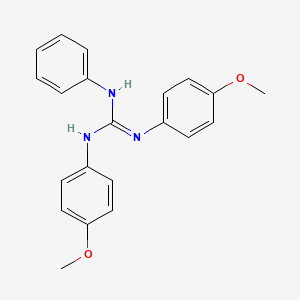
![1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12567499.png)
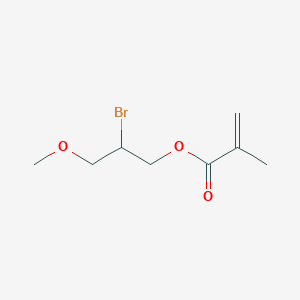

![1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethanone](/img/structure/B12567509.png)
